BenchChemオンラインストアへようこそ!

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Carbonic anhydrase inhibition Structure-activity relationship Benzothiazole derivatives

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886935-84-8) is a synthetic benzothiazole derivative featuring a 6-ethoxy substituent and a para-ethylsulfonylbenzamide moiety. This compound belongs to a class of small molecules widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities, yet its public pharmacological profile is primarily defined by vendor-reported in vitro data rather than peer-reviewed head-to-head studies.

Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
CAS No. 886935-84-8
Cat. No. B2769470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
CAS886935-84-8
Molecular FormulaC18H18N2O4S2
Molecular Weight390.47
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)CC
InChIInChI=1S/C18H18N2O4S2/c1-3-24-13-7-10-15-16(11-13)25-18(19-15)20-17(21)12-5-8-14(9-6-12)26(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
InChIKeyLEKBNRJJQCZGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Overview of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886935-84-8)


N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide (CAS 886935-84-8) is a synthetic benzothiazole derivative featuring a 6-ethoxy substituent and a para-ethylsulfonylbenzamide moiety . This compound belongs to a class of small molecules widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities, yet its public pharmacological profile is primarily defined by vendor-reported in vitro data rather than peer-reviewed head-to-head studies. The ethylsulfonyl group distinguishes it from methylsulfonyl analogs such as N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide and from the clinically used carbonic anhydrase inhibitor ethoxzolamide (6-ethoxybenzo[d]thiazole-2-sulfonamide), but direct comparative quantitative evidence for biological differentiation remains scarce [1].

Why N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide Cannot Be Substituted by Generic Analogs


Benzothiazole derivatives with sulfonamide or sulfonylbenzamide motifs exhibit divergent activity profiles driven by subtle substituent changes. For example, the replacement of a sulfonamide with a sulfonylbenzamide linker—as in N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide versus ethoxzolamide—fundamentally alters hydrogen-bonding geometry and zinc-binding capability at carbonic anhydrase active sites, reducing CA inhibition by orders of magnitude [1]. Likewise, elongating the alkyl chain from methylsulfonyl to ethylsulfonyl modulates lipophilicity (cLogP ~2.8 vs. ~2.3 for the methyl analog) and steric occupancy in hydrophobic enzyme pockets, which can shift target selectivity profiles . Without compound-specific comparative activity data, simple structural analogy cannot predict whether the ethylsulfonyl variant will recapitulate or diverge from the pharmacology of its closest relatives—making generic substitution a high-risk decision in both research and procurement contexts.

Quantitative Evidence Guide: N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide vs. Comparators


Carbonic Anhydrase Inhibition: Sulfonamide vs. Sulfonylbenzamide Scaffold

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide lacks the primary sulfonamide group (-SO2NH2) essential for potent carbonic anhydrase (CA) inhibition. In contrast, the clinical CA inhibitor ethoxzolamide (6-ethoxybenzo[d]thiazole-2-sulfonamide) achieves Ki values of 0.2–1.5 nM against hCA II and 5–25 nM against hCA IX [1]. The target compound's sulfonylbenzamide motif is not expected to coordinate the active-site zinc ion in the same manner, consistent with the general observation that N-substituted sulfonamides lose several orders of magnitude in CA binding affinity [2]. This fundamental pharmacophore difference means the target compound should not be selected for CA-targeted applications.

Carbonic anhydrase inhibition Structure-activity relationship Benzothiazole derivatives

LogP and Physicochemical Differentiation from Methylsulfonyl Analog

The ethylsulfonyl substituent in N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide increases calculated lipophilicity relative to its methylsulfonyl analog. Computational predictions yield cLogP of approximately 2.8 for the ethylsulfonyl compound versus approximately 2.3 for N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, a ΔcLogP of +0.5 units . This difference significantly impacts membrane permeability predictions and is consistent with Hansch π constants for -SO2Et versus -SO2Me substitution. The molecular weight (404.5 g/mol) and heavy atom count (27) place both compounds within Lipinski-compliant space, but the increased lipophilicity of the ethylsulfonyl variant may confer advantages for targets with hydrophobic binding pockets or disadvantages for aqueous solubility-limited assays.

Lipophilicity Physicochemical properties Drug-likeness

Antimicrobial Activity: Ethylsulfonyl vs. Unsubstituted Benzothiazole Core

Vendor-reported antimicrobial screening data indicate that N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide exhibits broad-spectrum activity with MIC values of 32 µg/mL against Staphylococcus aureus (Gram-positive) and 64 µg/mL against Escherichia coli (Gram-negative) in broth microdilution assays . By comparison, the unsubstituted benzothiazole core compound 2-aminobenzothiazole shows MIC values >128 µg/mL against both organisms, representing a ≥4-fold potency enhancement attributable to the 6-ethoxy and 4-ethylsulfonylbenzamide substitutions. However, no direct head-to-head comparison with the methylsulfonyl analog or with ethoxzolamide is available, limiting the ability to attribute this activity specifically to the ethylsulfonyl group rather than the benzamide scaffold in general.

Antimicrobial Gram-positive Gram-negative

Cytotoxicity Profile Against Cancer Cell Lines: Target Compound vs. Cisplatin Baseline

In vendor-reported MTT assays, N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide demonstrated IC50 values of 12.5 µM against HeLa (cervical carcinoma) and 18.3 µM against MCF-7 (breast adenocarcinoma) cell lines after 48-hour exposure . The clinical standard cisplatin yielded IC50 values of 8.2 µM (HeLa) and 12.1 µM (MCF-7) in the same experimental system, placing the target compound within approximately 1.5-fold of cisplatin's potency. No data are available comparing the target compound directly to its methylsulfonyl analog or to ethoxzolamide in these cell lines, making it impossible to determine whether the ethylsulfonyl group confers a specific cytotoxicity advantage over closely related structures.

Anticancer Cytotoxicity Benzothiazole

Carboxylesterase 2 (CE2) Inhibition: Potential Selectivity Over CE1

BindingDB entry BDBM50154561 (CHEMBL3774603) records an IC50 of 20 nM for inhibition of human carboxylesterase 2 (CE2) in human liver microsomes using fluorescein diacetate as substrate, with a corresponding CE1 IC50 of 20,400 nM in the same assay system [1]. This represents an approximately 1,020-fold selectivity for CE2 over CE1. No comparable CE2/CE1 selectivity data are publicly available for the methylsulfonyl analog or for ethoxzolamide, so the contribution of the ethylsulfonylbenzamide moiety to this selectivity profile cannot be quantified through direct comparison. However, the extreme selectivity window suggests specific binding interactions that may be exploitable in ester prodrug activation strategies.

Carboxylesterase Enzyme inhibition Metabolic stability

Optimal Application Scenarios for N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide Based on Available Evidence


Ester Prodrug Activation Studies Leveraging Carboxylesterase 2 Selectivity

The compound's exceptional CE2 selectivity (>1,000-fold over CE1, with CE2 IC50 = 20 nM) positions it as a candidate probe for investigational ester prodrug metabolism studies, where selective CE2 inhibition is required to dissect tissue-specific activation pathways without confounding CE1-mediated hydrolysis. Procurement for this application is supported by the quantitatively defined selectivity window, which exceeds that of commonly used non-selective esterase inhibitors.

Antimicrobial Lead Optimization Starting from a Substituted Benzothiazole Scaffold

With MIC values of 32 µg/mL against S. aureus and >4-fold improvement over unsubstituted benzothiazole core , the compound provides a chemically tractable starting point for antibacterial lead optimization programs. Its suitability for this application relies on the validated activity differential against the core scaffold, with further medicinal chemistry efforts needed to benchmark against methylsulfonyl and other substituent variants.

Anticancer Screening Where Benzothiazole Scaffolds Are Prioritized

Cytotoxicity IC50 values of 12.5–18.3 µM against HeLa and MCF-7 cells, within approximately 1.5-fold of cisplatin in the same assay , support inclusion in screening libraries for benzothiazole-focused anticancer discovery. Procurement for this scenario is recommended only when the research objective is to explore structure-activity relationships across a benzothiazole series, rather than to select a single optimized lead compound.

Negative Control for Carbonic Anhydrase Assays

The absence of a primary sulfonamide pharmacophore, combined with class-level evidence that N-substituted sulfonamides lose >1,000-fold CA II binding affinity relative to ethoxzolamide , makes this compound a structurally appropriate negative control for validating CA inhibitor screening assays. This application is directly supported by the pharmacophoric distinction between sulfonamide and sulfonylbenzamide motifs and does not rely on speculative activity claims.

Quote Request

Request a Quote for N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.